molecular formula C23H21FN4O3 B10993436 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B10993436
M. Wt: 420.4 g/mol
InChI Key: WMXSAVKKXMIXSW-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a fluorophenyl group, and an indole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the indole moiety. Common reagents used in these reactions include fluorobenzene, indole derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis or batch processing. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The fluorophenyl and indole groups can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives and indole-based molecules. Examples include:

  • 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
  • 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Uniqueness

What sets 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide apart is its unique combination of a fluorophenyl group and an indole moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H21FN4O3

Molecular Weight

420.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C23H21FN4O3/c1-31-14-13-27-12-11-18-20(3-2-4-21(18)27)25-22(29)15-28-23(30)10-9-19(26-28)16-5-7-17(24)8-6-16/h2-12H,13-15H2,1H3,(H,25,29)

InChI Key

WMXSAVKKXMIXSW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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